molecular formula C24H18Br2N2O2 B10934251 methyl 3-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate

methyl 3-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate

Cat. No.: B10934251
M. Wt: 526.2 g/mol
InChI Key: AHXGQZKJJBOQCD-UHFFFAOYSA-N
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Description

Methyl 3-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with bromophenyl groups and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate typically involves multiple steps. One common method includes the reaction of 3,5-dimethylbenzoic acid methyl ester with N-bromosuccinimide (NBS) in the presence of a radical initiator such as 2,2’-azobis(isobutyronitrile) (AIBN) in acetonitrile. The reaction is carried out at 75-80°C for several hours, followed by purification steps to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other nucleophiles.

    Oxidation and Reduction: The ester and pyrazole moieties can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    2,2’-Azobis(isobutyronitrile) (AIBN): A radical initiator used in the bromination process.

    Acetonitrile: A common solvent for these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

Methyl 3-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with various molecular targets. The bromophenyl groups and pyrazole ring can interact with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate is unique due to its combination of a pyrazole ring and bromophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C24H18Br2N2O2

Molecular Weight

526.2 g/mol

IUPAC Name

methyl 3-[[3,5-bis(4-bromophenyl)pyrazol-1-yl]methyl]benzoate

InChI

InChI=1S/C24H18Br2N2O2/c1-30-24(29)19-4-2-3-16(13-19)15-28-23(18-7-11-21(26)12-8-18)14-22(27-28)17-5-9-20(25)10-6-17/h2-14H,15H2,1H3

InChI Key

AHXGQZKJJBOQCD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

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